(1R,3S)-3-(benzyloxy)-2,2-dimethylcyclobutan-1-ol
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Overview
Description
(1R,3S)-3-(benzyloxy)-2,2-dimethylcyclobutan-1-ol is a chiral cyclobutane derivative with a benzyloxy group at the third position and two methyl groups at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-(benzyloxy)-2,2-dimethylcyclobutan-1-ol typically involves the following steps:
Cyclobutane Formation: The initial step involves the formation of the cyclobutane ring. This can be achieved through [2+2] cycloaddition reactions of alkenes.
Introduction of Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl alcohol and appropriate leaving groups.
Chiral Resolution: The chiral centers are resolved using chiral catalysts or chiral auxiliaries to obtain the desired (1R,3S) configuration.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-3-(benzyloxy)-2,2-dimethylcyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or Dess-Martin periodinane.
Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution: Benzyl chloride, sodium hydride (NaH), or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted cyclobutane derivatives.
Scientific Research Applications
(1R,3S)-3-(benzyloxy)-2,2-dimethylcyclobutan-1-ol has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Biological Studies: Used in studies to understand the biological activity of cyclobutane derivatives.
Industrial Applications: Employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (1R,3S)-3-(benzyloxy)-2,2-dimethylcyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The benzyloxy group and the chiral centers play a crucial role in its binding affinity and activity. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R,3S,4R,5R,6R)-3-(Allyloxy)-4,6-bis(benzyloxy)-5-[(4-methoxybenzyl)oxy]-1,2-cyclohexanediol .
- Benzyl [(2R)-2-methoxy-3-octadecoxy-propyl] [(1R,2R,3S,4R,6R)-2,3,4,6-tetrabenzyloxycyclohexyl] phosphate .
Uniqueness
(1R,3S)-3-(benzyloxy)-2,2-dimethylcyclobutan-1-ol is unique due to its specific chiral configuration and the presence of the benzyloxy group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C13H18O2 |
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Molecular Weight |
206.28 g/mol |
IUPAC Name |
(1R,3S)-2,2-dimethyl-3-phenylmethoxycyclobutan-1-ol |
InChI |
InChI=1S/C13H18O2/c1-13(2)11(14)8-12(13)15-9-10-6-4-3-5-7-10/h3-7,11-12,14H,8-9H2,1-2H3/t11-,12+/m1/s1 |
InChI Key |
BJKWKWODHKPZTO-NEPJUHHUSA-N |
Isomeric SMILES |
CC1([C@@H](C[C@@H]1OCC2=CC=CC=C2)O)C |
Canonical SMILES |
CC1(C(CC1OCC2=CC=CC=C2)O)C |
Origin of Product |
United States |
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